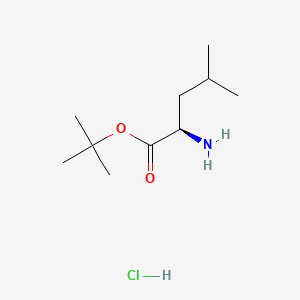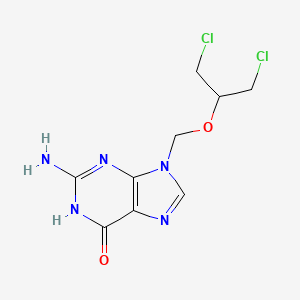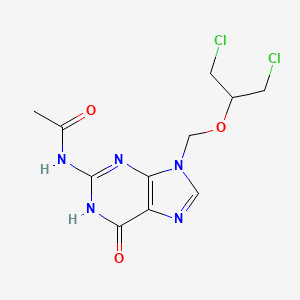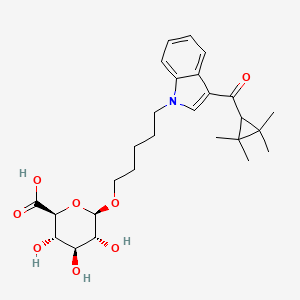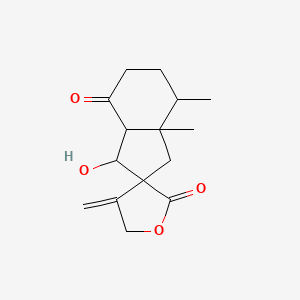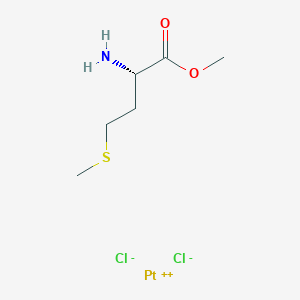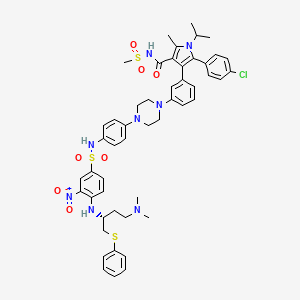
BM-1074
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BM-1074 is a potent and specific Bcl-2/Bcl-xL inhibitor with Ki values of < 1 nM and IC50 values of 1.8 nM and 6.9 nM for Bcl-2 and Bcl-xL, respectively . It induces apoptosis and exhibits antiproliferative activity against four small-cell lung cancer cell lines (H146, H1963, H187, and H1417) with IC50 values of 1-2 nM .
Molecular Structure Analysis
The molecular formula of BM-1074 is C50H57ClN8O7S3 . The exact mass is 1,012.32 and the molecular weight is 1,013.680 .Chemical Reactions Analysis
Information concerning the chemical reactions of BM-1074, particularly in solution, has rarely been reported .Physical And Chemical Properties Analysis
The molecular weight of BM-1074 is 1,013.680 . The elemental analysis shows that it contains C, 59.24; H, 5.67; Cl, 3.50; N, 11.05; O, 11.05; S, 9.49 .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
BM-1074 has shown potent anti-tumor activity. It has been found to inhibit cancer cell growth in the H146 small-cell lung cancer cell line, achieving an IC 50 value of 1.3 nM . It also shows antiproliferative activity with IC 50 values of 1, 1.4, and 2.3 nM for H1936, H187, and H1417 cells, respectively .
Inhibition of Bcl-2 and Bcl-xL Proteins
BM-1074 is a potent and specific inhibitor of Bcl-2 and Bcl-xL proteins, with IC 50 values of 1.8 nM and 6.9 nM for Bcl-2 and Bcl-xL, respectively . These proteins are overexpressed in many different types of human tumors, making tumor cells resistant to conventional cancer therapeutic agents .
Induction of Apoptosis
BM-1074 induces apoptosis, a form of programmed cell death. It prevents the release of mitochondrial contents such as cytochrome c, which leads to caspase activation and ultimately, apoptosis .
Antiproliferative Activity
BM-1074 exhibits antiproliferative activity against four small-cell lung cancer cell lines (H146, H1963, H187, and H1417) with IC 50 values of 1-2 nM .
In Vivo Efficacy
In vivo studies have shown that BM-1074 (administered at 15 mg/kg; i.v.; 5 days a week for 2 weeks) shows anti-tumor activity in the H146 xenograft tumors in SCID mice . It also increases the expression of cleavage PARP and caspase-3 protein at both 3 and 6-hr time points in H146 tumor tissues .
Safety and Tolerability
BM-1074 has been found to be well-tolerated in animal studies. It did not cause significant weight loss (<5%) or other signs of toxicity during or after the treatment .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57ClN8O7S3/c1-34(2)58-35(3)47(50(60)54-68(6,63)64)48(49(58)36-15-17-38(51)18-16-36)37-11-10-12-42(31-37)57-29-27-56(28-30-57)41-21-19-39(20-22-41)53-69(65,66)44-23-24-45(46(32-44)59(61)62)52-40(25-26-55(4)5)33-67-43-13-8-7-9-14-43/h7-24,31-32,34,40,52-53H,25-30,33H2,1-6H3,(H,54,60)/t40-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISBATIMZJHKJK-RRHRGVEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57ClN8O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 56933431 | |
Q & A
Q1: What makes BM-1074 a more promising Bcl-2/Bcl-xL inhibitor compared to its predecessor (compound 4)?
A: While the earlier compound 4 demonstrated tumor growth inhibition, it fell short of achieving complete tumor regression. BM-1074 (also referred to as compound 32 in the research) represents a significant advancement. It exhibits remarkably potent binding affinity to Bcl-2 and Bcl-xL proteins, with K(i) values below 1 nM []. This translates to exceptional efficacy in inhibiting cancer cell growth, with IC50 values in the range of 1-2 nM across four different small-cell lung cancer cell lines known to be sensitive to Bcl-2/Bcl-xL inhibitors []. Notably, BM-1074 achieves rapid and complete tumor regression in vivo, showcasing its superior efficacy [].
Q2: Could you elaborate on the mechanism of action of BM-1074 in inhibiting tumor growth?
A: BM-1074 specifically targets Bcl-2 and Bcl-xL, which are proteins known to play a crucial role in apoptosis regulation. By binding to these proteins with high affinity, BM-1074 disrupts their function, ultimately promoting programmed cell death (apoptosis) in cancer cells [].
Q3: Is there any information available on the in vivo efficacy and safety profile of BM-1074?
A: The research indicates that BM-1074 demonstrates remarkable efficacy in vivo. It effectively achieves complete and durable tumor regression at a dosage regimen well-tolerated in preclinical models [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)
